molecular formula C10H14O B098123 Furan, 3-methyl-2-(3-methyl-2-butenyl)- CAS No. 15186-51-3

Furan, 3-methyl-2-(3-methyl-2-butenyl)-

Cat. No. B098123
CAS RN: 15186-51-3
M. Wt: 150.22 g/mol
InChI Key: UTSGPHXOHJSDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan, 3-methyl-2-(3-methyl-2-butenyl)-, also known as 3-methyl-2-prenylfuran, is a natural compound found in various plants and fruits. It belongs to the class of compounds known as furanocoumarins, which are widely studied for their biological activities. Furan, 3-methyl-2-(3-methyl-2-butenyl)- has been found to exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Scientific Research Applications

Environmental Implications of Furan Derivatives

Furan derivatives, specifically methylated furans like 3-methyl-2-(3-methyl-2-butenyl)-furan, are significant in environmental chemistry. A study highlighted the photo-oxidation of furan and its methylated derivatives, revealing that 1,4-dicarbonyls are primary products in these reactions, with environmental implications. The research utilized advanced analytical techniques like Solid Phase Microextraction (SPME) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) for sampling and quantification, pointing towards the environmental fate and impact of these compounds (Alvarez et al., 2009).

Chemical Synthesis and Pharmacological Evaluation

A novel series of compounds based on furan derivatives, including 3-methyl-2-(3-methyl-2-butenyl)-furan structures, have been synthesized and evaluated for pharmacological properties. These compounds were investigated for antidepressant and antianxiety activities, showcasing the potential of furan derivatives in therapeutic applications. The study provides insights into the synthesis process and the initial pharmacological evaluation of these compounds (Kumar et al., 2017).

properties

CAS RN

15186-51-3

Product Name

Furan, 3-methyl-2-(3-methyl-2-butenyl)-

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-2-(3-methylbut-2-enyl)furan

InChI

InChI=1S/C10H14O/c1-8(2)4-5-10-9(3)6-7-11-10/h4,6-7H,5H2,1-3H3

InChI Key

UTSGPHXOHJSDBC-UHFFFAOYSA-N

SMILES

CC1=C(OC=C1)CC=C(C)C

Canonical SMILES

CC1=C(OC=C1)CC=C(C)C

Other CAS RN

15186-51-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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